1-(2-Methyl-2-nitropropyl)-4-nitrobenzene CAS number
1-(2-Methyl-2-nitropropyl)-4-nitrobenzene CAS number
An In-Depth Technical Guide to 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, a dinitroaromatic compound with potential applications in scientific research. This document delves into its chemical and physical properties, synthesis, and safety considerations, offering valuable insights for professionals in the fields of chemistry and drug development.
Compound Identification and Properties
-
Chemical Name: 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene
-
CAS Number: 5440-67-5[1]
-
Molecular Weight: 224.213 g/mol [1]
Physicochemical Data
A summary of the key physicochemical properties of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Density | 1.246 g/cm³ | [1] |
| Boiling Point | 373.8°C at 760 mmHg | [1] |
| Flash Point | 180.2°C | [1] |
| LogP | 3.239 | [1] |
| Refractive Index | 1.553 | [1] |
Synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene
The synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene can be achieved through the reaction of 4-nitrobenzyl chloride with the lithium salt of 2-nitropropane. This reaction is a nucleophilic substitution where the anion of 2-nitropropane acts as the nucleophile, displacing the chloride from 4-nitrobenzyl chloride.
Experimental Protocol: Synthesis
-
Preparation of the Nucleophile: The lithium salt of 2-nitropropane is prepared by reacting 2-nitropropane with a suitable lithium base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to ensure complete deprotonation and stability of the resulting anion.
-
Nucleophilic Substitution Reaction: A solution of 4-nitrobenzyl chloride in THF is added dropwise to the freshly prepared solution of the lithium salt of 2-nitropropane at -78°C. The reaction mixture is stirred at this temperature for a specified period to allow for the complete formation of the desired product.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.
Synthesis Workflow Diagram
Caption: Synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.
Potential Applications in Research
While extensive research on the applications of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is not widely published, available data suggests potential utility in the area of oncology research.
Anticancer Activity
Data from the National Cancer Institute (NCI) indicates that this compound has been evaluated in the NCI-60 human tumor cell line screen.[1] Specifically, it has been tested for its growth inhibition effects on cell lines such as the MCF7 (breast cancer) and IGROV1 (ovarian cancer) lines.[1] This suggests that the compound exhibits some level of cytotoxic or cytostatic activity against these cancer cell types, warranting further investigation into its mechanism of action and potential as a lead compound for the development of novel anticancer agents. The presence of two nitro groups in the molecule may contribute to its biological activity, as nitroaromatic compounds are a known class of molecules with diverse pharmacological properties, including antimicrobial and anticancer effects.[3][4]
Safety and Handling
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.[5][6] Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[6]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[5]
Toxicity Profile of Related Compounds
Nitrobenzene and its derivatives are generally considered toxic.[7][8] They can be harmful if swallowed, inhaled, or absorbed through the skin.[5][7] Prolonged or repeated exposure may cause damage to organs.[5][7]
Conclusion
1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is a dinitroaromatic compound with defined physicochemical properties and established synthetic routes. Its documented activity in cancer cell line screening suggests a potential avenue for further research in drug discovery and development. As with all nitroaromatic compounds, appropriate safety measures must be strictly adhered to during its handling and use in any experimental setting. This guide provides a foundational understanding for researchers and scientists interested in exploring the properties and potential applications of this molecule.
References
-
Chemsrc. (2025, September 4). CAS#:5440-67-5 | Benzene,1-(2-methyl-2-nitropropyl)-4-nitro. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methylpropyl)-4-nitrobenzene. Retrieved from [Link]
-
Chemsrc. (2025, September 23). 1-(2-methylprop-1-enyl)-4-nitrobenzene | CAS#:1012-18-6. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 1-(2-Nitro-2-methylpropyl)-4-nitrobenzene | Chemical Substance Information. Retrieved from [Link]
-
CORE. (2003, January 20). Investigations into the mechanism of action of nitrobenzene as a mild dehydrogenating agent under acid-catalysed conditions. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, January 22). nitration electrophilic substitution mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
-
Quora. (2018, March 13). How would you explain the nitration of nitrobenzene?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-4-nitro- (CAS 99-99-0). Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
PharmaCompass. (n.d.). Nitrobenzene | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
Sources
- 1. CAS#:5440-67-5 | Benzene,1-(2-methyl-2-nitropropyl)-4-nitro | Chemsrc [chemsrc.com]
- 2. 1-(2-Nitro-2-methylpropyl)-4-nitrobenzene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
